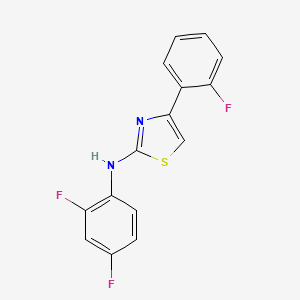![molecular formula C12H9NO5 B12866381 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring system substituted with a methoxycarbonyl group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the methoxycarbonyl and acrylic acid groups. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid derivative to form the benzo[d]oxazole core. Subsequent esterification and condensation reactions introduce the methoxycarbonyl and acrylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The benzo[d]oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .
Aplicaciones Científicas De Investigación
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxycarbonyl and acrylic acid groups can further influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxycarbonyl)benzo[d]oxazole: Lacks the acrylic acid moiety, resulting in different reactivity and applications.
4-(Methoxycarbonyl)benzo[d]oxazole: Similar structure but different substitution pattern, affecting its chemical properties.
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of acrylic acid, leading to different biological activity.
Uniqueness
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of its benzo[d]oxazole ring, methoxycarbonyl group, and acrylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C12H9NO5 |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-10-7(5-6-9(14)15)3-2-4-8(10)18-11/h2-6H,1H3,(H,14,15)/b6-5+ |
Clave InChI |
ULXOEHYIAINNPO-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canónico |
COC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


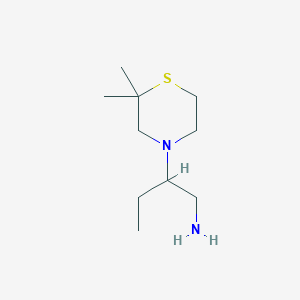

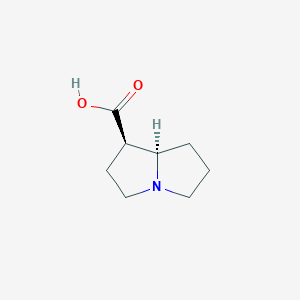
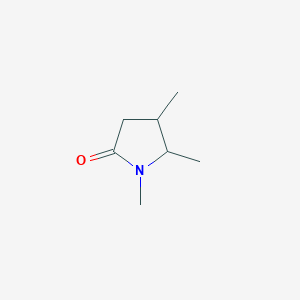
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
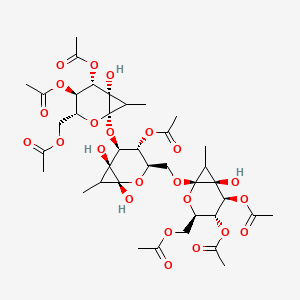
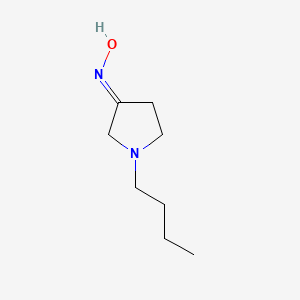
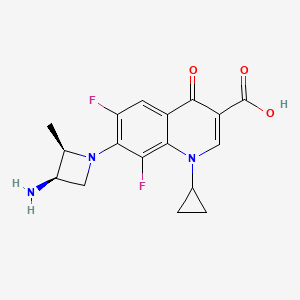
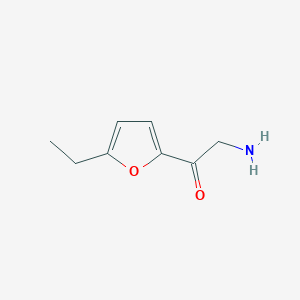
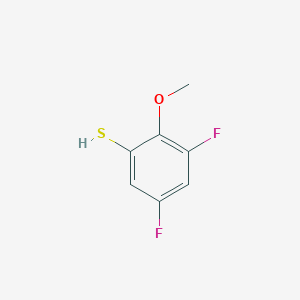
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)


